2,3-ジカルボキシキノリンジメチルエステル

概要

説明

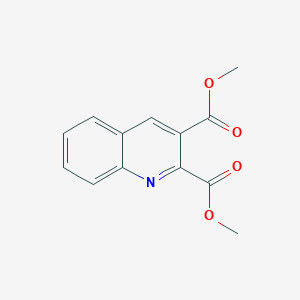

Dimethyl quinoline-2,3-dicarboxylate is an organic compound with the molecular formula C13H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H11NO4

- CAS Number : 17507-03-8

DMQDC is a derivative of quinoline, characterized by two carboxylate groups attached to the quinoline ring. This structural feature is crucial for its biological activity and chemical reactivity.

Chemistry

DMQDC serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a precursor in the formation of diverse heterocyclic compounds. |

| Catalysis | Acts as a ligand in metal complexes for catalytic applications. |

Biology

In biological research, DMQDC has been investigated for its potential antimicrobial and anticancer properties . Its effects on various pathogens and cancer cell lines are under extensive study.

- Antitubercular Activity : DMQDC has shown significant effectiveness against Mycobacterium tuberculosis, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) ranges from 8 to 128 µg/mL, indicating its potency against these bacteria.

| Biological Activity | Target Organism | MIC (µg/mL) |

|---|---|---|

| Anti-tubercular | M. tuberculosis | 8 - 128 |

| Antimicrobial | Various pathogens | Varies |

Medicine

DMQDC is explored as a precursor for drug development , particularly in the synthesis of quinoline-based pharmaceuticals. Its pharmacokinetic properties suggest good drug-likeness, facilitating further medicinal chemistry studies.

- Drug Development : Research indicates that DMQDC can be modified to create new therapeutic agents targeting infectious diseases.

Industry

In industrial applications, DMQDC is utilized in the production of dyes, pigments , and materials with specific electronic properties. Its ability to form stable complexes with metals enhances its utility in materials science.

| Industrial Application | Description |

|---|---|

| Dye Production | Used as an intermediate in synthetic dyes. |

| Material Science | Employed in creating materials with unique electronic or optical properties. |

Case Study 1: Anti-Tubercular Activity

A study highlighted DMQDC's effectiveness against multidrug-resistant M. tuberculosis. The compound's interaction with bacterial cells disrupts essential biochemical pathways necessary for bacterial survival. This research emphasizes its potential as a lead compound for developing new anti-tubercular drugs.

Case Study 2: Metal Complexes

Research on metal(II) complexes synthesized from quinoline-2,3-dicarboxylate demonstrated their electrocatalytic activity for degrading methyl orange dye . The complexes exhibited enhanced degradation rates due to their structural characteristics, showcasing DMQDC's potential in environmental applications.

作用機序

Target of Action

Dimethyl Quinoline-2,3-dicarboxylate, also known as Dimethyl 2,3-quinolinedicarboxylate, has been found to exhibit significant anti-tubercular (TB) activities against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . The compound interacts with the bacterial cells, making it a promising anti-TB agent .

Mode of Action

It is known that the compound exhibits its anti-tubercular activity by interacting with the bacterial cells

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Pharmacokinetics

In silico evaluation of pharmacokinetic properties indicated overall drug-likeness for most of the compounds

Result of Action

The primary result of the action of Dimethyl Quinoline-2,3-dicarboxylate is its anti-tubercular activity. The compound has been found to be effective against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . The most promising anti-TB agent was dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .

Action Environment

The action of Dimethyl Quinoline-2,3-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature . It is also important to avoid dust formation and inhalation of the compound

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,3-dicarboxylate can be synthesized through a one-pot protocol involving aryl amines and dimethyl/diethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C. This method is efficient, metal-free, and eco-friendly, providing high regioselectivity and good yields .

Industrial Production Methods: Industrial production of dimethyl quinoline-2,3-dicarboxylate typically involves similar synthetic routes but on a larger scale. The use of molecular iodine as a catalyst is advantageous due to its low cost and minimal environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Dimethyl quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield quinoline-2,3-dicarboxylate esters.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

Reduction: Quinoline-2,3-dicarboxylate esters.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

類似化合物との比較

Quinoline-2,4-dicarboxylate: Similar in structure but differs in the position of carboxylate groups.

Quinoline-2,3-dicarboxylic acid: The acid form of dimethyl quinoline-2,3-dicarboxylate.

Dimethyl 2,3-quinolinedicarboxylate: Another ester derivative with similar properties

Uniqueness: Dimethyl quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

生物活性

Dimethyl quinoline-2,3-dicarboxylate (DMQDC), a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H11NO4

- CAS Number : 17507-03-8

- Structural Features : DMQDC features two carboxylate groups attached to a quinoline ring, which is essential for its biological activity.

Biological Activity Overview

DMQDC has been primarily studied for its anti-tubercular properties against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. It has also shown potential in various other biological applications, including antimicrobial and anticancer activities.

Anti-Tubercular Activity

Research indicates that DMQDC exhibits significant anti-tubercular activity against both the H37Rv strain and multidrug-resistant strains of M. tuberculosis. The compound's mechanism involves interaction with bacterial cells, disrupting essential biochemical pathways necessary for the bacteria's survival and proliferation.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 8 to 128 µg/mL against M. tuberculosis strains .

The exact mechanism by which DMQDC exerts its effects is still under investigation. However, it is believed to interfere with the metabolic pathways of mycobacteria, potentially inhibiting cell wall synthesis or other vital processes necessary for bacterial growth.

Pharmacokinetics

In silico studies have suggested favorable pharmacokinetic properties for DMQDC, indicating good absorption, distribution, metabolism, and excretion (ADME) profiles. These properties enhance its potential as a therapeutic agent .

Case Studies and Research Findings

- Study on Antimycobacterial Properties :

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Comparative Biological Activity Table

特性

IUPAC Name |

dimethyl quinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLAVRGABNTTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451796 | |

| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17507-03-8 | |

| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。